molecular formula C19H19N3O3S B2534179 3-(1-(5-methylthiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034459-41-9

3-(1-(5-methylthiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2534179
CAS RN: 2034459-41-9
M. Wt: 369.44
InChI Key: DDVMPPMQMJEHBN-UHFFFAOYSA-N
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Description

3-(1-(5-methylthiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. This compound is also known as MPQ-6738 and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Potential Medical Applications

Synthesis and Biological Activities

Research has been dedicated to synthesizing quinazoline derivatives due to their wide range of biological activities. One study explored the synthesis and antimicrobial activities of new substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b] quinazoline–1,10(4H)–diones, demonstrating promising antibacterial and antifungal activities against various strains such as Escherichia coli and Salmonella typhi (Vidule, 2011).

Chemical Synthesis Innovations

The compound's derivatives have been used in the development of novel synthetic routes. For instance, research on multi-component, 1,3-dipolar cycloaddition reactions facilitated the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles, showcasing the versatility of quinazoline derivatives in creating complex molecular structures (Rajesh, Bala, & Perumal, 2012).

Anticancer Potential

The synthesis and evaluation of novel quinazolinone derivatives for their anticancer properties have been a significant area of research. A study synthesized a series of novel quinazolinone derivatives and evaluated their cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Poorirani et al., 2018).

Environmental Applications

Quinazoline derivatives' synthesis from carbon dioxide using ionic liquids as dual solvent–catalysts showcases an innovative approach to incorporating CO2 into valuable chemicals, aligning with green chemistry principles (Lu et al., 2014).

properties

IUPAC Name

3-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-6-7-16(26-12)18(24)21-10-8-13(9-11-21)22-17(23)14-4-2-3-5-15(14)20-19(22)25/h2-7,13H,8-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVMPPMQMJEHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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